3-Methyl-3,6-diazabicyclo[3.2.0]heptane is a bicyclic organic compound notable for its unique structure and diverse applications in chemistry and biology. This compound is recognized as a restricted analogue of phenylalanine, which has led to investigations into its potential as an inhibitor of L-type calcium channels, making it relevant in neurobiology and pharmacology. The compound's IUPAC name is 3-methyl-3,6-diazabicyclo[3.2.0]heptane, and it is classified under nitrogen-containing heterocycles due to the presence of two nitrogen atoms in its bicyclic framework.
The synthesis of 3-Methyl-3,6-diazabicyclo[3.2.0]heptane typically involves several key steps:
One notable synthetic route involves the condensation of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate with halogenated pyridines through Buchwald-Hartwig amination, followed by Suzuki coupling reactions to yield functionalized derivatives . The synthesis can also be optimized for yield and purity through variations in temperature and solvent systems.
The molecular formula for 3-Methyl-3,6-diazabicyclo[3.2.0]heptane is C₆H₁₂N₂, indicating a structure that includes two nitrogen atoms within a bicyclic framework. The compound features a methyl group at the 3-position, contributing to its structural diversity.
3-Methyl-3,6-diazabicyclo[3.2.0]heptane participates in various chemical reactions:
The choice of reagents and conditions significantly influences the reaction pathways and products formed from these transformations, with potential applications in synthesizing more complex organic molecules .
The mechanism of action for 3-Methyl-3,6-diazabicyclo[3.2.0]heptane primarily involves its interaction with L-type calcium channels. By inhibiting these channels, the compound modulates calcium ion flow essential for various physiological processes such as muscle contraction and neurotransmitter release.
Studies have shown that this inhibition can lead to significant effects on cellular functions and may provide therapeutic benefits in conditions related to calcium channel dysregulation.
The compound exhibits reactivity typical of nitrogen-containing heterocycles, including:
Relevant data on melting point and boiling point are not extensively documented but can vary based on purity and specific derivatives synthesized .
The diverse applications highlight the importance of 3-Methyl-3,6-diazabicyclo[3.2.0]heptane across multiple scientific disciplines, particularly in medicinal chemistry where its biological activities are being explored further.
Neuronal nicotinic acetylcholine receptors (nAChRs) represent a critical class of ligand-gated ion channels within the central nervous system (CNS), with the heteromeric α4β2 and homomeric α7 subtypes being the most abundant. Dysregulation of these receptors is mechanistically linked to cognitive deficits observed in Alzheimer's disease (AD), attention-deficit/hyperactivity disorder (ADHD), schizophrenia, and Parkinson's disease [1] [3] [6]. The α4β2 nAChR subtype, concentrated in the cortex, thalamus, and striatum, modulates dopamine release and attentional processes, making it a prime target for cognitive enhancement [1] [5]. Conversely, α7 nAChRs are densely expressed in the hippocampus and hypothalamus, influencing memory formation, neuroprotection, and anti-inflammatory pathways [3] [6]. Selective pharmacological targeting of these subtypes—without activating peripheral nAChRs—remains a significant challenge. The 3,6-diazabicyclo[3.2.0]heptane scaffold emerged as a promising pharmacophore due to its ability to confer subtype selectivity and favorable blood-brain barrier penetration, enabling precise modulation of CNS nAChR pathways implicated in disease [1] [3] [6].
The 3,6-diazabicyclo[3.2.0]heptane core provides a conformationally restricted, bicyclic amine structure that optimizes interactions with nAChR ligand-binding domains. This scaffold features two nitrogen atoms within a fused [3.2.0] bicyclic system, creating distinct endo/exo and stereochemical orientations that profoundly influence receptor affinity and subtype selectivity. Methylation at the N-3 position (yielding 3-methyl-3,6-diazabicyclo[3.2.0]heptane) enhances metabolic stability and modulates electronic properties of the tertiary amine, which is protonated at physiological pH to form a cationic center critical for receptor binding [2] [4] [6].
Table 1: Structural and Molecular Characteristics of Key Diazabicycloheptane Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
3-Methyl-3,6-diazabicyclo[3.2.0]heptane bis(trifluoroacetate) | 2068137-92-6 | C₁₀H₁₄F₆N₂O₄ | 340.22 | N-3 methylated; Bis-TFA salt; (1S,5S) isomer |
3-Methyl-3,6-diazabicyclo[3.2.0]heptane | 2007909-47-7 | C₆H₁₂N₂ | 112.17 | Free base form; N-3 methylation |
ABT-894 | Not Provided | C₁₄H₁₆Cl₂N₄ | 311.21 | (1S,5S)-3,6-diazabicyclo[3.2.0]heptane core; 5,6-dichloropyridinyl substituent |
Stereochemistry is paramount: The (1S,5S) configuration, as found in clinical candidate ABT-894, exhibits superior α4β2 affinity and selectivity over the (1R,5R) isomers, which display increased α3β4 activity [1] [5]. Computational analyses reveal that the protonated nitrogen of the diazabicycloheptane engages in a critical salt bridge with nAChR complementary subunit residues (e.g., α4 TrpB), while the bicyclic skeleton’s rigidity orients appended aromatic moieties (e.g., pyridinyl rings) for optimal π-stacking with receptor hydrophobic pockets [1] [6]. This scaffold’s versatility allows substitutions at nitrogen atoms or bridgehead carbons to fine-tune affinity, functional activity (agonist vs. partial agonist), and selectivity profiles against structurally related receptors (e.g., 5-HT₃) [6].
The medicinal chemistry evolution of 3,6-diazabicyclo[3.2.0]heptanes began with structure-activity relationship (SAR) studies on epibatidine analogs. Early work demonstrated that replacing the azabicyclo[2.2.1]heptane of epibatidine with 3,6-diazabicyclo[3.2.0]heptane maintained high α4β2 affinity while reducing toxicity and improving selectivity [1]. Systematic optimization explored:
Table 2: Evolution of Key Diazabicycloheptane-Based nAChR Ligands and Their Applications
Compound (Code) | Key Structural Modifications | Primary Target | Selectivity Profile | Therapeutic/Diagnostic Application |
---|---|---|---|---|
ABT-894 | (1S,5S)-3-(5,6-Dichloro-pyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane | α4β2 nAChR | >100-fold selective vs. α7, α3β4 | ADHD (Phase 2 clinical trial) [5] |
A-752274 | 2-(6-Methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)-7-(6-methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)-9H-fluoren-9-one | α7 nAChR | High affinity (Kᵢ=0.092 nM); Moderate α4β2 selectivity | PET Imaging candidate (Preclinical) [3] |
Schrimpf Ligand A2 | 7-(3,6-Diazabicyclo[3.2.0]heptan-3-yl)dibenzo[b,d]thiophene 5,5-dioxide | α7 nAChR | Kᵢ = 0.15 nM (α7); Selectivity vs. α4β2 not reported | SAR model for α7 PET tracer design [6] |
This SAR progression culminated in ABT-894, a (1S,5S)-3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane derivative. ABT-894 emerged as a highly selective α4β2 agonist (Kᵢ ~ 1–5 nM) with negligible activity at α3β4 or α7 subtypes [5]. In a Phase 2 crossover trial in adults with ADHD (N=236 completers), ABT-894 (4 mg BID) demonstrated statistically significant improvements in Conners’ Adult ADHD Rating Scale (CAARS:Inv) Total scores compared to placebo, validating α4β2 agonism as a therapeutically relevant mechanism [5]. Concurrently, derivatives like A-752274 explored α7 nAChR targeting by incorporating two 6-methyl-3,6-diazabicyclo[3.2.0]heptane groups attached to a fluorenone core. While demonstrating high α7 affinity (Kᵢ = 0.092 nM) in vitro, its utility as a PET tracer ([¹¹C]A-752274) was limited by rapid metabolism in primates (only 7% parent compound at 90 min post-injection) [3]. This spurred further scaffold diversification, such as incorporating dibenzothiophene dioxide moieties linked to alternative diazabicyclic amines (e.g., diazabicyclononanes), yielding improved α7 PET tracers like [¹⁸F]ASEM and [¹⁸F]DBT-10 [6]. Nevertheless, the 3,6-diazabicyclo[3.2.0]heptane core remains a privileged structure for designing subtype-selective nAChR modulators with applications spanning therapeutics (e.g., ADHD, cognitive disorders) and diagnostics (e.g., PET radioligands).
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: